molecular formula C23H25FN2O3 B11142639 2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

Cat. No.: B11142639
M. Wt: 396.5 g/mol
InChI Key: ZJKIUIAQUQXNMP-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic compound that features a combination of indole, pyran, and acetamide moieties

Properties

Molecular Formula

C23H25FN2O3

Molecular Weight

396.5 g/mol

IUPAC Name

2-(6-fluoroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide

InChI

InChI=1S/C23H25FN2O3/c1-28-20-6-3-18(4-7-20)23(9-12-29-13-10-23)16-25-22(27)15-26-11-8-17-2-5-19(24)14-21(17)26/h2-8,11,14H,9-10,12-13,15-16H2,1H3,(H,25,27)

InChI Key

ZJKIUIAQUQXNMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the fluoro substituent. The pyran ring is then synthesized and attached to the indole moiety through a series of condensation reactions. Finally, the acetamide group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound could be used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may facilitate binding to these targets, while the fluoro and methoxy groups can enhance specificity and potency. The compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or other mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is unique due to its combination of indole, pyran, and acetamide moieties. This structural complexity may confer unique properties, such as enhanced binding affinity or selectivity for specific molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound 2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H24_{24}FN_{N}O2_{2}
  • Molecular Weight : Approximately 343.42 g/mol
  • Key Structural Features :
    • Indole moiety, known for its role in serotonin receptor interactions.
    • Tetrahydropyran ring, which may enhance lipophilicity and receptor binding.
    • Fluorine substitution, potentially improving biological activity and solubility.

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Similar compounds with indole structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Neurotransmitter Modulation : The indole structure is often associated with interactions at serotonin receptors, indicating potential applications in treating mood disorders and neurodegenerative diseases.

In Vitro Studies

Research has indicated that the compound may influence several biological pathways:

  • Cell Proliferation : In vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cells, suggesting a possible anticancer mechanism.
  • Neuroprotective Effects : Studies have indicated that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals insights into the unique biological activity of this molecule:

Compound NameStructural FeaturesBiological Activity
6-FluoroindoleIndole ring with fluorineSerotonin receptor modulation
Tetrahydropyran derivativeTetrahydropyran ringAnticancer activity
Acetamide derivativesVarious aromatic substitutionsDiverse pharmacological effects

The unique combination of the indole and tetrahydropyran structures in This compound may enhance its receptor binding affinity and overall biological efficacy compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing context for the potential effects of this specific molecule:

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that indole derivatives exhibit significant cytotoxicity against various cancer cell lines. The presence of fluorine was noted to enhance this effect due to increased lipophilicity and improved receptor interactions.
  • Neuropharmacological Effects : Research published in Neuropharmacology indicated that compounds with indole structures can modulate serotonin receptors, which are critical targets for treating depression and anxiety disorders.
  • Safety Profile : Toxicological assessments are essential for understanding the safety profile of new compounds. Preliminary data suggest that this compound has a favorable safety profile, but further studies are required to confirm these findings.

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